molecular formula C14H12N2O B15163552 4-[(4-Isocyanatophenyl)methyl]aniline CAS No. 148913-78-4

4-[(4-Isocyanatophenyl)methyl]aniline

Cat. No.: B15163552
CAS No.: 148913-78-4
M. Wt: 224.26 g/mol
InChI Key: RBKVYASWPZCZOY-UHFFFAOYSA-N
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Description

4-[(4-Isocyanatophenyl)methyl]aniline is an aromatic amine derivative featuring an isocyanate (-NCO) functional group attached to a benzyl-substituted aniline core. This compound is structurally characterized by a central aniline moiety (NH₂-C₆H₄-) linked via a methylene bridge (-CH₂-) to a phenyl isocyanate group (C₆H₄-NCO). The isocyanate group confers high reactivity, making it valuable in polymer chemistry (e.g., polyurethane synthesis) and pharmaceutical intermediates. The following comparisons are inferred from structurally related aniline derivatives discussed in the literature.

Properties

IUPAC Name

4-[(4-isocyanatophenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-5-1-11(2-6-13)9-12-3-7-14(8-4-12)16-10-17/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKVYASWPZCZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570163
Record name 4-[(4-Isocyanatophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148913-78-4
Record name 4-[(4-Isocyanatophenyl)methyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Isocyanatophenyl)methyl]aniline typically involves the reaction of 4-aminobenzylamine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-aminobenzylamine

    Reagent: Phosgene or its derivatives

    Conditions: Controlled temperature and pressure

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same starting materials and reagents but is optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Isocyanatophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the isocyanate group to an amine group.

    Substitution: The aniline group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

Scientific Research Applications

4-[(4-Isocyanatophenyl)methyl]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Isocyanatophenyl)methyl]aniline involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications .

Comparison with Similar Compounds

4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline (–6, 8–10)

  • Structure : Contains a tris-pyrazolylmethyl group instead of an isocyanate.
  • Reactivity : The pyrazole rings act as polydentate ligands for metal coordination, enabling catalytic and medicinal applications .
  • Synthesis : Prepared via C–F activation of 4-(trifluoromethyl)aniline with 4-methylpyrazole in DMSO/KOH (63% yield, 1-hour reaction) .
  • Polymorphism : Exhibits two polymorphs (I and II) with distinct N–H···N intermolecular interactions influencing crystal packing .
  • Spectroscopy :
    • IR : N–H stretches at 3328–3448 cm⁻¹; aromatic C=C at 1626 cm⁻¹ .
    • NMR : ¹³C signals at δ 148.1 (pyrazole C), 130.6 (aromatic CH) .

4-[(4-aminophenyl)methyl]-2-[(4-amino-3,5-xylyl)methyl]aniline ()

  • Structure : Features dual benzyl-amine substituents.
  • Applications : Used in dye synthesis and as a crosslinking agent due to multiple amine groups.
  • Molecular Weight : 331.45 g/mol .

4-(Methanesulfonylmethyl)aniline ()

  • Structure : Contains a sulfonyl (-SO₂CH₃) group.
  • Reactivity : Sulfonyl groups enhance electrophilicity and stability under acidic conditions.
  • LogD (pH 5.5) : 1.0, indicating moderate hydrophobicity .

Spectroscopic and Computational Insights

Infrared Spectroscopy

  • Pyrazole Derivatives : N–H stretches (3328–3448 cm⁻¹) align with 4-[(4-Isocyanatophenyl)methyl]aniline’s NH₂ group .

DFT Studies ()

  • Thermodynamics : Methylpyrazole substitution lowers Gibbs free energy (ΔG = 7.1 kcal/mol) vs. unsubstituted analogs (ΔG = 7.6 kcal/mol), suggesting favorable nucleophilicity for methylated derivatives .
  • Transition States : SN2-type mechanisms dominate in C–F activation reactions, with lower activation barriers for methylpyrazole nucleophiles .

Physicochemical Properties

Property This compound 4-(Tris(4-methylpyrazolyl)methyl)aniline 4-(Methanesulfonylmethyl)aniline
Solubility Likely low in water due to aromaticity. Enhanced by methylpyrazole groups . Moderate (LogD = 1.0) .
Melting Point Not reported. Polymorph I: ~150°C; Polymorph II: ~145°C . Not reported.
Reactivity High (isocyanate polymerization). Ligand for metal coordination . Electrophilic sulfonyl group .

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